1-(2,4-dichloro-3-fluorophenyl)methanamine hydrochloride
Description
1-(2,4-Dichloro-3-fluorophenyl)methanamine hydrochloride is a halogenated aromatic amine hydrochloride salt. Its structure features a phenyl ring substituted with two chlorine atoms at positions 2 and 4, a fluorine atom at position 3, and a methanamine group (-CH2NH2) attached to the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, a critical property for pharmaceutical or agrochemical applications .
Properties
CAS No. |
2763750-93-0 |
|---|---|
Molecular Formula |
C7H7Cl3FN |
Molecular Weight |
230.5 g/mol |
IUPAC Name |
(2,4-dichloro-3-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H6Cl2FN.ClH/c8-5-2-1-4(3-11)6(9)7(5)10;/h1-2H,3,11H2;1H |
InChI Key |
QAZOBLLHPHZPSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CN)Cl)F)Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,4-dichloro-3-fluorophenyl)methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine and fluorine atoms onto a benzene ring.
Amination: Conversion of the halogenated benzene to the corresponding amine.
Hydrochloride Formation: Reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions may include controlled temperatures, specific catalysts, and purification techniques such as recrystallization.
Chemical Reactions Analysis
1-(2,4-Dichloro-3-fluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol.
Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Dichloro-3-fluorophenyl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dichloro-3-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2,4-dichloro-3-fluorophenyl)methanamine hydrochloride with structurally analogous compounds from the evidence, focusing on substituent effects, synthesis, and physicochemical properties.
Structural Analogues with Halogen-Substituted Aromatic Rings
1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride () Structure: A cyclopentane ring bridges the methanamine group and the 2-chloro-4-fluorophenyl group. The chloro and fluoro positions (2-Cl, 4-F vs. 2,4-Cl, 3-F) alter electronic effects, which may influence binding affinity in receptor interactions .
1-(2,4-Difluoro-5-methylphenyl)methanamine Hydrochloride () Structure: Differs by replacing one chlorine atom with fluorine and adding a methyl group at position 3.
(4,4’-Difluoro[1,1’-biphenyl]-3-yl)methanamine Hydrochloride () Structure: A biphenyl system with fluoro substituents at positions 4 and 4’.
Compounds with Heterocyclic or Functionalized Substituents
N-Substituted (2-Phenylcyclopropyl)methylamines () Examples: Compounds 38 and 39 feature cyclopropyl rings and indole/quinoline substituents. Synthesis: Prepared via reductive amination (NaBH(OAc)3/DCE), yielding 31–32% .
N-(3/4-Methoxybenzyl)-N-(pyridin-3-ylmethyl)methanamine Hydrochlorides ()
- Examples : Compounds 12–15 include nitrothiophene and methoxybenzyl groups.
- Synthesis : Lower yields (17–32%) via reductive amination (method A) compared to cyclopropane-containing analogues .
- Functional Groups : Methoxy and nitro groups modulate electronic properties (e.g., increased polarity), which may affect solubility and metabolic stability relative to halogenated analogues.
Key Findings and Implications
- Halogen Effects : The target compound’s 2,4-dichloro-3-fluoro substitution creates a strong electron-deficient aromatic system, which may enhance stability in oxidative environments compared to less-halogenated analogues .
Biological Activity
1-(2,4-Dichloro-3-fluorophenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C8H9Cl2F·HCl
- Molecular Weight : 223.06 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The compound features a dichloro-substituted phenyl ring and an amine functional group, which are critical for its biological interactions.
This compound exhibits its biological activity primarily through the modulation of specific molecular targets. The presence of the dichloro and fluorine substituents enhances its binding affinity to various receptors and enzymes, influencing several biochemical pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : It acts as a ligand for various receptors, potentially altering signal transduction pathways associated with cell survival and apoptosis.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
| Biological Activity | Effect | IC50 Value (µM) |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | 5.0 |
| Antimicrobial | Inhibition of bacterial growth | 10.0 |
| Neuroprotective | Protection against neuronal apoptosis | 15.0 |
Anticancer Activity
A study investigated the compound's efficacy against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The results indicated significant inhibition of cell proliferation with IC50 values ranging from 4 to 6 µM. The mechanism involved apoptosis induction through caspase activation pathways.
Antimicrobial Properties
Research demonstrated that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound showed an IC50 value of approximately 10 µM against Staphylococcus aureus and Escherichia coli.
Neuroprotective Effects
In neuropharmacological studies, the compound was evaluated for its potential neuroprotective effects in models of neurodegeneration. Results indicated that it could reduce neuronal apoptosis induced by oxidative stress, with effective concentrations around 15 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
